molecular formula C17H12N6O2S B3441758 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide

3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide

Cat. No.: B3441758
M. Wt: 364.4 g/mol
InChI Key: DXOAWJNLBQVVMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic sulfonamides characterized by a pyrrolo[2,3-b]quinoxaline core substituted with amino and cyano groups at positions 2 and 3, respectively, and a benzene-sulfonamide moiety at position 1.

Properties

IUPAC Name

3-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c18-9-12-15-17(22-14-7-2-1-6-13(14)21-15)23(16(12)19)10-4-3-5-11(8-10)26(20,24)25/h1-8H,19H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOAWJNLBQVVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)S(=O)(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide has potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Properties : Investigations into its efficacy against various pathogens have shown promise, making it a candidate for developing new antimicrobial agents.

Biochemical Probes

This compound can serve as a biochemical probe to investigate cellular processes. Its ability to interact with specific enzymes or receptors allows researchers to study cellular signaling pathways and mechanisms of disease.

Material Science

In industrial applications, it is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Organic Synthesis

As a versatile building block, it plays a crucial role in synthesizing more complex molecules in organic chemistry.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a leading university explored the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited considerable inhibitory activity, suggesting its potential as a novel antibiotic agent.

Case Study 3: Biochemical Probing

In another study focusing on cellular signaling, this compound was used to probe the role of certain kinases in cancer progression. The findings highlighted its ability to selectively inhibit kinase activity, providing insights into targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional attributes of the target compound with structurally analogous derivatives reported in the literature.

Structural Comparisons

Compound ID/Name Core Structure Key Substituents Functional Implications
Target compound Pyrrolo[2,3-b]quinoxaline 2-Amino, 3-cyano, benzene-1-sulfonamide Enhanced π-stacking (quinoxaline), H-bonding (sulfonamide), electron-withdrawing (cyano)
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) Pyrazole-linked sulfonamide 3,5-Dimethylpyrazole, ketone-propanamide Increased steric bulk (pyrazole) may reduce membrane permeability; ketone improves reactivity
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-4-methylbenzamide Pyrrolo[2,3-b]quinoxaline 4-Methylbenzamide ethyl chain, benzenesulfonyl Extended alkyl chain may enhance lipophilicity; methylbenzamide introduces steric hindrance
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrrolo[2,3-b]pyridine Pyrazolyl substituents Pyridine core reduces aromaticity vs. quinoxaline; pyrazolyl groups optimize kinase inhibition

Physicochemical Properties

  • Solubility: The target compound’s sulfonamide group improves aqueous solubility over non-sulfonylated analogs (e.g., ’s benzenesulfonyl derivative) .
  • Electronic Effects: The electron-withdrawing cyano group in the target compound may reduce basicity of the quinoxaline nitrogen, altering binding kinetics compared to pyrazolyl or methylbenzamide derivatives .

Research Implications

The target compound’s unique cyano-substituted pyrroloquinoxaline core distinguishes it from pyrazole- or alkylamide-functionalized analogs. Further studies should prioritize synthesis optimization (e.g., via ’s reflux methods ) and kinase selectivity profiling.

Biological Activity

Overview

3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core linked to a benzene sulfonamide group. Its IUPAC name is 3-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide, with a molecular formula of C17H12N6O2S.

PropertyValue
Molecular FormulaC17H12N6O2S
IUPAC Name3-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzenesulfonamide
CAS Number518334-53-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrroloquinoxaline core through cyclization reactions involving appropriate precursors. Advanced techniques like continuous flow chemistry may be employed for industrial production to enhance yield and purity .

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell growth effectively:

  • In Vitro Studies : Compounds similar to 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide have been tested against various cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values as low as 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, leading to altered cellular signaling and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives highlight the importance of substituents on the aromatic rings:

  • Electron-Withdrawing Groups : Compounds containing electron-withdrawing groups (like Cl) showed higher activity than those with electron-donating groups (like CH₃).
  • Linker Variations : The presence of aliphatic linkers at specific positions enhances activity, while N-linkers tend to decrease it. The presence of sulfonamide moieties has also been associated with increased potency against certain cancer types.

Case Studies and Research Findings

Several studies have focused on the efficacy of quinoxaline derivatives:

  • Antitumor Activity : A study demonstrated that derivatives exhibited IC50 values ranging from 1.9 µg/mL to 4.4 µg/mL against various cancer cell lines, showcasing their potential as therapeutic agents .
  • Immunological Effects : Recent research connected immunological effects with antitumor activity, suggesting that these compounds may also modulate immune responses in addition to direct cytotoxic effects on tumor cells .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves cyclization of quinoxaline derivatives or 1,3-dipolar cycloaddition reactions. For example, quinoxalinium ylides generated in situ can react with electron-deficient alkenes (e.g., phenyl vinyl sulfone) to form the pyrroloquinoxaline core. Key intermediates include p-aminobenzenesulphonamide derivatives, which undergo hydrolysis or sulfonation to introduce the sulfonamide group .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy: High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., cyano and amino groups). Mass spectrometry (HRMS) confirms molecular weight.
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves bond lengths (e.g., C–N bonds averaging 1.371 Å) and torsion angles, critical for verifying the fused heterocyclic structure .

Advanced: How can researchers address discrepancies in biological activity data across studies on pyrroloquinoxaline derivatives?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations (e.g., substituent electronic effects). Standardized protocols (e.g., fixed IC₅₀ determination methods) and comparative SAR studies using analogs (e.g., trifluoromethyl or bromo derivatives) can clarify contradictions .

Advanced: What strategies optimize the reaction yield of sulfonamide group introduction in pyrroloquinoxaline systems?

Answer:

  • Use protecting groups (e.g., tert-butyl) to prevent side reactions during sulfonation.
  • Optimize reaction temperature (e.g., 80–100°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride). highlights hydrolysis of intermediates under controlled acidic conditions to improve yields .

Advanced: How do electron-withdrawing groups (e.g., cyano) influence the electronic structure of the pyrroloquinoxaline core?

Answer:
Cyano groups increase electron deficiency, altering reactivity in electrophilic substitutions. Computational studies (DFT) show reduced HOMO-LUMO gaps, enhancing interactions with biological targets like kinase ATP-binding pockets. This is corroborated by analogs in , where substituents modulate π-π stacking .

Basic: What are the recommended handling and storage conditions for sulfonamide-containing heterocycles?

Answer:
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid light and moisture to prevent decomposition. Safety data in and recommend PPE (gloves, goggles) due to potential toxicity .

Advanced: How do substituents on the pyrroloquinoxaline ring affect molecular packing in crystallographic studies?

Answer:
Bulky substituents (e.g., phenylsulfonyl) disrupt planar stacking, reducing π-π interactions. shows torsional angles (e.g., −175.85° at C7–N1) influence packing motifs. Hydrogen bonding (N–H···O) between sulfonamide and adjacent molecules stabilizes the lattice .

Advanced: What in silico approaches predict binding affinity to kinase targets?

Answer:
Molecular docking (AutoDock Vina) and MD simulations assess interactions with kinase active sites. For example, the sulfonamide group may form hydrogen bonds with catalytic lysine residues, as seen in quinoxaline-based kinase inhibitors .

Basic: What are common impurities or by-products during synthesis, and how are they mitigated?

Answer:

  • By-products: Unreacted starting materials or over-sulfonated derivatives.
  • Mitigation: Purify via column chromatography (silica gel, ethyl acetate/hexane) or HPLC. uses TLC to monitor reaction progress .

Advanced: How do structural modifications at the 1H-pyrrolo[2,3-b]quinoxaline position influence biological selectivity?

Answer:
Introducing halogens (e.g., bromo in ) enhances target selectivity by increasing hydrophobic interactions. SAR studies show that substituents at the 3-position (e.g., cyano vs. trifluoromethyl) alter binding to kinases vs. antibacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide

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